molecular formula C10H12IN5O B10973215 4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10973215
M. Wt: 345.14 g/mol
InChI Key: VWASVDXUYCHFQL-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both pyrazole and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Carboxamide formation: The carboxamide group can be introduced by reacting the iodinated pyrazole with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-1H-pyrazole: This compound lacks the carboxamide group but shares the pyrazole core structure.

    1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide: This compound lacks the iodine atom but has a similar overall structure.

Uniqueness

4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of both the iodine atom and the carboxamide group, which can impart specific chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C10H12IN5O

Molecular Weight

345.14 g/mol

IUPAC Name

4-iodo-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12IN5O/c1-15-4-3-7(14-15)5-12-10(17)9-8(11)6-13-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChI Key

VWASVDXUYCHFQL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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